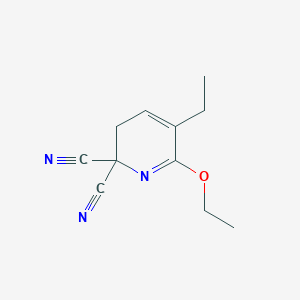
2,5-Dimethoxypyrazine
Overview
Description
2,5-Dimethoxypyrazine is an organic compound belonging to the pyrazine family. It is characterized by the presence of two methoxy groups attached to the 2nd and 5th positions of the pyrazine ring. This compound is known for its distinct odor, which is often described as earthy or nutty. It is used in various applications, including flavoring agents and chemical research.
Mechanism of Action
Target of Action
It is known to be used as a flavor additive and odorant in various foods and products , suggesting that its targets could be olfactory and gustatory receptors.
Action Environment
The action, efficacy, and stability of 2,5-Dimethoxypyrazine can be influenced by various environmental factors. For instance, its sensory effects can be affected by the presence of other flavors and odors. Its stability may also be influenced by factors such as temperature, pH, and exposure to light or oxygen .
Biochemical Analysis
Biochemical Properties
It has been shown that metabolic engineering strategies can be used to optimize the Escherichia coli strain for efficient synthesis of 2,5-Dimethoxypyrazine . The enzymes involved in this process include L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21, NADH oxidase (EhNOX) from Enterococcus hirae, aminoacetone oxidase (ScAAO) from Streptococcus cristatus .
Molecular Mechanism
It is known that it is synthesized from glucose in Escherichia coli through a series of enzymatic reactions
Metabolic Pathways
This compound is involved in a metabolic pathway in Escherichia coli, where it is synthesized from glucose . The enzymes involved in this process include L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21, NADH oxidase (EhNOX) from Enterococcus hirae, aminoacetone oxidase (ScAAO) from Streptococcus cristatus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyrazine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amino-acetone derivatives in the presence of oxidizing agents. For instance, the use of ammonium persulfate as an oxidizing agent has been reported to improve the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. This allows for the modification of the compound to create derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ammonium persulfate, and other strong oxidizers.
Catalysts: Vanadium-molybdenum oxide catalysts, often modified with silver oxide.
Major Products Formed:
Oxidation Products: Pyrazine-2,5-dicarboxylic acid, 5-methyl-2-formylpyrazine, and 2,5-diformylpyrazine.
Scientific Research Applications
2,5-Dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic applications is ongoing. It is being explored as a potential drug candidate for various medical conditions.
Industry: this compound is used in the flavor and fragrance industry due to its distinct odor.
Comparison with Similar Compounds
2,5-Dimethylpyrazine: This compound is similar in structure but has methyl groups instead of methoxy groups.
2,5-Dimethoxypyridine: Another similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: 2,5-Dimethoxypyrazine is unique due to its specific substitution pattern and the presence of methoxy groups. This gives it distinct chemical and physical properties, making it valuable in various applications, particularly in the flavor and fragrance industry.
Properties
IUPAC Name |
2,5-dimethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBERXJJYPMNVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556816 | |
| Record name | 2,5-Dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117856-61-8 | |
| Record name | 2,5-Dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



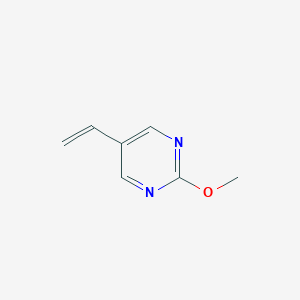



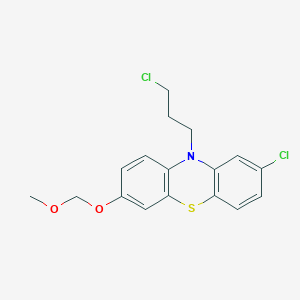
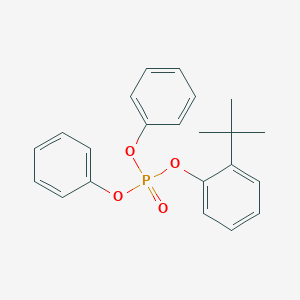
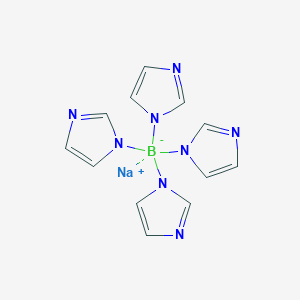



![(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B49276.png)

